Pleiocarpamine
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Overview
Description
Pleiocarpamine is a monoterpenoid indole alkaloid.
Scientific Research Applications
Alzheimer's Disease Research
Pleiocarpamine and related alkaloids like pleiocarpine have shown promising potential in Alzheimer's disease research. A study highlighted their anti-cholinergic action, revealing that pleiocarpamine could be a better inhibitor of acetylcholinesterase than some commonly used drugs, suggesting its potential as a therapeutic molecule for neurological disorders such as Alzheimer's (Naaz et al., 2013).
Antimalarial Activity
Research on pleiocarpamine has also extended into the field of antimalarial activity. A study demonstrated that pleiocarpamine, isolated from Pleiocarpa mutica, was moderately active against Plasmodium berghei in mice, providing support for its use in traditional medicine for fever and malaria treatment (Addae-Kyereme et al., 2001).
Phytochemistry and Pharmacology
The Pleiocarpa genus, to which pleiocarpamine belongs, has been studied for its rich sources of phytochemicals, useful in treating various ailments including gastrointestinal issues, fever, malaria, pain, diabetes, and cancer. The chemical profile of this genus is largely limited to alkaloids and triterpenoids, with indole alkaloids like pleiocarpamine being considered important taxonomical markers (Omoyeni et al., 2017).
Synthetic Chemistry
Pleiocarpamine has been the focus of various synthetic chemistry studies. For instance, the total syntheses of pleiocarpamine and related alkaloids have been achieved, highlighting the chemical complexity and potential applications of these compounds in further pharmacological studies (Sato et al., 2019).
Cancer Chemopreventive Properties
Studies have also indicated the potential of pleiocarpamine in cancer chemoprevention. Various compounds including pleiocarpamine have been isolated from different plant species and tested for their cancer chemopreventive properties, showing promising results (Ndongo et al., 2018).
Antiepileptic Potential
Pleiocarpamine has been identified for its anti-seizure activity, providing preliminary evidence supporting the traditional use of certain medicinal plants in epilepsy treatment. This suggests pleiocarpamine as a promising scaffold for new anti-seizure therapeutic compounds (Chipiti et al., 2021).
properties
CAS RN |
6393-66-4 |
---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1 |
InChI Key |
NTMOAQDHNZYZMZ-QWCNWJGKSA-N |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC |
SMILES |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
Other CAS RN |
6393-66-4 |
synonyms |
pleiocarpamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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